Malonic acid, piperonyl-, diethyl ester
Description
Malonic acid, piperonyl-, diethyl ester (CAS: Not explicitly provided in evidence) is a malonic acid derivative where the central carbon bears a piperonyl group (a benzodioxole-substituted methyl group) and two ethyl ester moieties. Its structure comprises a malonate core (propanedioic acid diethyl ester) functionalized with a piperonyl substituent, which introduces steric bulk and electron-rich aromaticity. This compound is hypothesized to serve as a precursor in pharmaceuticals, agrochemicals, or fragrances, leveraging the piperonyl group’s bioactivity and solubility-enhancing properties .
For the piperonyl variant, reaction conditions would likely involve piperonyl bromide or chloride under basic conditions to form the substituted malonate.
Properties
CAS No. |
22180-30-9 |
|---|---|
Molecular Formula |
C15H18O6 |
Molecular Weight |
294.30 g/mol |
IUPAC Name |
diethyl 2-(1,3-benzodioxol-5-ylmethyl)propanedioate |
InChI |
InChI=1S/C15H18O6/c1-3-18-14(16)11(15(17)19-4-2)7-10-5-6-12-13(8-10)21-9-20-12/h5-6,8,11H,3-4,7,9H2,1-2H3 |
InChI Key |
ZGWNOKCKFCUKPC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC1=CC2=C(C=C1)OCO2)C(=O)OCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Malonic acid diethyl ester derivatives vary in substituents, influencing their reactivity, physical properties, and applications. Below is a comparative analysis:
Table 1: Key Properties of Malonic Acid Diethyl Esters
Key Comparative Insights
Reactivity in Enolate Formation: Diethyl malonate forms stable enolates for alkylation due to minimal steric hindrance . Bulky substituents (e.g., butyl, piperonyl) reduce enolate accessibility, requiring stronger bases or elevated temperatures . Electron-rich aromatic groups (e.g., piperonyl) may stabilize enolates via resonance but hinder nucleophilic attack due to steric effects .
Physical Properties :
- Aliphatic substituents (methyl, butyl) lower melting points compared to aromatic variants .
- Piperonyl derivatives likely exhibit higher melting points and lower volatility due to aromatic stacking .
Applications :
- Simple esters (e.g., diethyl malonate) are used in flavorings and acetoacetic ester synthesis .
- Aromatic derivatives (e.g., 4-iodophenethyl) are tailored for imaging agents, while piperonyl variants may target antifungal or insecticidal applications .
Research Findings and Challenges
- Synthesis Challenges : Piperonyl-substituted malonates require careful optimization of alkylation conditions to mitigate steric hindrance. For example, highlights the use of phosphorus oxychloride for activating pyrimidine intermediates, which may be relevant for piperonyl functionalization .
- Toxicity Considerations : While malonic acid itself has documented toxicity (renal and respiratory effects), esters like diethyl malonate are generally safer but require rigorous purity standards in pharmaceuticals .
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